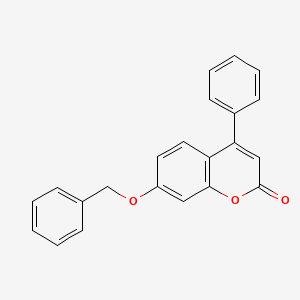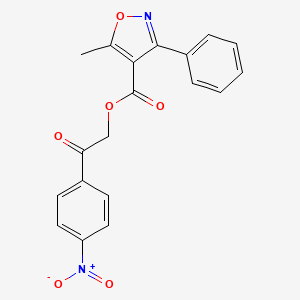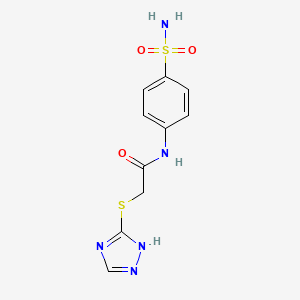
4-Phenyl-7-phenylmethoxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Phenyl-7-Phenylmethoxychromen-2-on erfolgt typischerweise durch Kondensation geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Ein gängiges Verfahren umfasst die Reaktion von 4-Phenylcumarin mit Benzyl-bromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Aceton bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch im größeren Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Phenyl-7-Phenylmethoxychromen-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um den Chromen-2-on-Kern zu modifizieren.
Gängige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Benzyl-bromid in Gegenwart von Kaliumcarbonat in Aceton.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Dihydroderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Untersucht auf seine mögliche Verwendung in der Arzneimittelentwicklung, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Phenyl-7-Phenylmethoxychromen-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Krankheitspfaden beteiligt sind, wodurch therapeutische Wirkungen erzielt werden. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und biologischem Kontext variieren .
Ähnliche Verbindungen:
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-on: Ähnlich in der Struktur, jedoch mit einer Methoxygruppe an der 7-Position und einer Methylgruppe an der 2-Position.
4-Phenyl-7-hydroxychromen-2-on: Unterscheidet sich durch das Vorhandensein einer Hydroxylgruppe anstelle einer Phenylmethoxygruppe.
Einzigartigkeit: 4-Phenyl-7-Phenylmethoxychromen-2-on zeichnet sich durch sein einzigartiges Substitutionsschema aus, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Phenylmethoxygruppe kann an verschiedenen chemischen Reaktionen teilnehmen, wodurch es zu einem vielseitigen Zwischenprodukt für die weitere Funktionalisierung wird .
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of monoamine oxidase B (MAO-B), preventing the breakdown of neurotransmitters like dopamine, thereby exerting neuroprotective effects.
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and cellular damage.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Known for its multi-targeting properties, including inhibition of cholinesterases and monoamine oxidase B (MAO-B).
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds exhibit selective inhibition of MAO-B and are studied for their potential in treating neurodegenerative diseases.
Uniqueness: 7-(Benzyloxy)-4-phenyl-2H-chromen-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit MAO-B selectively makes it a promising candidate for therapeutic applications in neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
110876-08-9 |
|---|---|
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-phenyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C22H16O3/c23-22-14-20(17-9-5-2-6-10-17)19-12-11-18(13-21(19)25-22)24-15-16-7-3-1-4-8-16/h1-14H,15H2 |
InChI-Schlüssel |
DQQCMCHMGYUJJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11668150.png)
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11668161.png)

![4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11668168.png)
![4-methyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11668181.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)
![2,5-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11668191.png)
![methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate](/img/structure/B11668206.png)
![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668220.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11668223.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11668235.png)

![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11668244.png)
